molecular formula C16H14F3NO2 B11107846 N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]acetamide

N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11107846
M. Wt: 309.28 g/mol
InChI Key: WQLGOSCWLRRVOU-UHFFFAOYSA-N
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Description

N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a benzyloxy group, a trifluoromethyl group, and an acetamide moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-hydroxy-5-(trifluoromethyl)benzaldehyde and benzyl bromide.

    Formation of Benzyloxy Intermediate: The benzaldehyde is reacted with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone to form 2-(benzyloxy)-5-(trifluoromethyl)benzaldehyde.

    Acetylation: The intermediate is then subjected to acetylation using acetic anhydride and a catalyst like pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the benzyloxy group can influence its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(benzyloxy)-4-(trifluoromethyl)phenyl]acetamide
  • N-[2-(benzyloxy)-3-(trifluoromethyl)phenyl]acetamide
  • N-[2-(benzyloxy)-5-(methyl)phenyl]acetamide

Uniqueness

N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]acetamide is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The presence of both the benzyloxy and trifluoromethyl groups provides a distinct combination of electronic and steric effects, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14F3NO2

Molecular Weight

309.28 g/mol

IUPAC Name

N-[2-phenylmethoxy-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H14F3NO2/c1-11(21)20-14-9-13(16(17,18)19)7-8-15(14)22-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,20,21)

InChI Key

WQLGOSCWLRRVOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OCC2=CC=CC=C2

Origin of Product

United States

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